molecular formula C8H5Cl2FO2 B2580995 4,6-Dichloro-2-fluoro-3-methoxybenzaldehyde CAS No. 2149599-01-7

4,6-Dichloro-2-fluoro-3-methoxybenzaldehyde

Cat. No. B2580995
CAS RN: 2149599-01-7
M. Wt: 223.02
InChI Key: KLSMFSXOZADDJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dichloro-2-fluoro-3-methoxybenzaldehyde is a chemical compound with the CAS Number: 2149599-01-7 . It has a molecular weight of 223.03 . The compound is solid in physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 4,6-dichloro-2-fluoro-3-methoxybenzaldehyde . The InChI code is 1S/C8H5Cl2FO2/c1-13-8-6 (10)2-5 (9)4 (3-12)7 (8)11/h2-3H,1H3 .


Physical And Chemical Properties Analysis

This compound is solid at ambient temperature .

Scientific Research Applications

Synthesis and Anticancer Activity

Research has identified the synthesis of fluorinated analogues of combretastatin A-4, utilizing fluorinated benzaldehydes, including 4,6-Dichloro-2-fluoro-3-methoxybenzaldehyde, for anticancer applications. These compounds retain the potent cell growth inhibitory properties of CA-4, highlighting their potential in cancer treatment strategies (Lawrence et al., 2003).

Facile Synthesis

A simplified method for preparing 3-fluoro-4-methoxybenzaldehyde has been reported, which could potentially include derivatives like 4,6-Dichloro-2-fluoro-3-methoxybenzaldehyde. This method emphasizes the reduction of industrial production harm by avoiding concentrated hydrochloric and sulfuric acid, thereby lowering costs and environmental impact (Wang Bao-jie, 2006).

Metabolism in Fungi

Studies on the white rot fungus Bjerkandera adusta have shown the bioconversion of halogenated compounds, including the production of chlorinated and brominated methoxybenzaldehyde metabolites. Such research demonstrates the fungal capacity for environmental detoxification and the potential biotechnological applications in degrading halogenated organic pollutants (Beck et al., 2000).

Spectroscopic Studies

The structural and spectroscopic characterization of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde has been achieved through various spectroscopic techniques, including MS, IR, NMR, and UV-visible spectroscopy. Such compounds, by extension, suggest the versatility of 4,6-Dichloro-2-fluoro-3-methoxybenzaldehyde in material science and chemical analysis (Özay et al., 2013).

Antioxidant Activity

Synthesis and evaluation of halogenated vanillin derivatives, including 3-chloro-4-hydroxy-5-methoxybenzaldehyde, for their antioxidant activity demonstrate the potential health benefits and applications in food and pharmaceutical industries. These compounds have shown significant antioxidant properties, which can be linked to derivatives of 4,6-Dichloro-2-fluoro-3-methoxybenzaldehyde (Rijal et al., 2022).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has the signal word 'Warning’ . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P271 (use only outdoors or in a well-ventilated area), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

4,6-dichloro-2-fluoro-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO2/c1-13-8-6(10)2-5(9)4(3-12)7(8)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSMFSXOZADDJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1F)C=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-2-fluoro-3-methoxybenzaldehyde

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